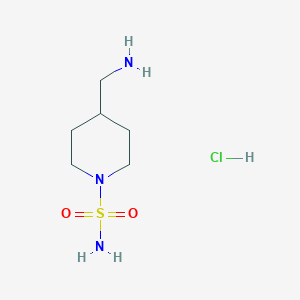4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride
CAS No.:
Cat. No.: VC18028467
Molecular Formula: C6H16ClN3O2S
Molecular Weight: 229.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H16ClN3O2S |
|---|---|
| Molecular Weight | 229.73 g/mol |
| IUPAC Name | 4-(aminomethyl)piperidine-1-sulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C6H15N3O2S.ClH/c7-5-6-1-3-9(4-2-6)12(8,10)11;/h6H,1-5,7H2,(H2,8,10,11);1H |
| Standard InChI Key | SENRZXJTZRRHGK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CN)S(=O)(=O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-(aminomethyl)piperidine-1-sulfonamide hydrochloride is C₆H₁₄N₃O₂S·HCl, yielding a molecular weight of 227.72 g/mol. The piperidine ring adopts a chair conformation, with the sulfonamide group (-SO₂NH₂) at the 1-position and the aminomethyl group (-CH₂NH₂) at the 4-position. The hydrochloride salt enhances water solubility, a critical factor for bioavailability in pharmacological applications .
Key Physicochemical Properties:
-
Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to ionic interactions from the hydrochloride salt .
-
pKa: The aminomethyl group (pKa ~9.5) and sulfonamide (pKa ~10.5) contribute to basicity, while the hydrochloride counterion stabilizes the protonated form at physiological pH .
-
Thermal Stability: Decomposes above 250°C, typical for sulfonamide derivatives .
Synthesis and Structural Optimization
The synthesis of 4-(aminomethyl)piperidine-1-sulfonamide hydrochloride involves multi-step routes, often leveraging intermediates from related piperidine derivatives. A representative pathway is outlined below:
Stepwise Synthesis
-
Piperidine Functionalization:
-
Aminomethylation at the 4-Position:
-
Salt Formation:
Analytical Characterization
-
NMR: ¹H NMR shows signals for piperidine protons (δ 1.4–2.8 ppm), sulfonamide NH₂ (δ 7.2 ppm), and aminomethyl CH₂ (δ 3.1 ppm) .
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 227.72 (M+H⁺) .
Biological Activity and Mechanism of Action
The sulfonamide moiety is a well-established pharmacophore in enzyme inhibition, particularly targeting carbonic anhydrases (CAs) and coagulation factors . While direct data on 4-(aminomethyl)piperidine-1-sulfonamide hydrochloride is scarce, structural analogs provide insights into its potential bioactivity.
Enzyme Inhibition
-
Carbonic Anhydrase Inhibition: Sulfonamides bind to the zinc ion in CA active sites, disrupting catalytic activity. Analogous compounds like N-aryl-β-alanine sulfonamides exhibit IC₅₀ values of 10–100 nM against CA isoforms .
-
Factor Xa (FXa) Inhibition: Piperidine sulfonamides in demonstrated FXa inhibition (IC₅₀ = 0.06 μM), suggesting anticoagulant potential for the target compound.
Antimicrobial Activity
Sulfonamide derivatives are known to inhibit bacterial dihydropteroate synthase (DHPS). For example, benzenesulfonamides in showed MIC values of 2–8 μg/mL against Staphylococcus aureus.
Pharmacological Applications
Anticoagulant Therapy
The structural similarity to FXa inhibitors like M55113 (IC₅₀ = 0.06 μM) suggests potential use in thrombosis prevention. FXa inhibitors reduce thrombin generation without directly affecting platelet function, minimizing bleeding risks .
Oncology
Piperidine-based kinase inhibitors, such as PKB inhibitors in , have shown antitumor efficacy in xenograft models. The target compound’s aminomethyl group may enhance cellular uptake and target binding.
Antimicrobial Agents
Sulfonamides remain frontline treatments for bacterial infections. The compound’s dual functional groups could mitigate resistance mechanisms seen in traditional sulfonamide drugs .
Comparative Analysis with Structural Analogs
The target compound’s piperidine scaffold offers conformational rigidity compared to azetidine analogs, while the sulfonamide group enhances target specificity over simple amines .
Future Perspectives
-
Target Validation: Screening against CA isoforms and coagulation factors will clarify therapeutic potential.
-
Prodrug Development: Modifying the aminomethyl group to improve blood-brain barrier penetration for neurological applications.
-
Combination Therapies: Synergy with existing anticoagulants or antibiotics to enhance efficacy and reduce resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume